

Revolutionizing CRISPR Delivery: Advanced Lipid Nanoparticle Formulations Utilizing Dioctadecyl-amidoglycyl-spermine (DOGS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dioleoyl-sn-glycero-3-succinate

Cat. No.: B12101454

[Get Quote](#)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of gene therapy, drug delivery, and molecular biology.

Introduction:

The advent of CRISPR-Cas9 technology has opened unprecedented avenues for therapeutic gene editing. However, the efficient and safe *in vivo* delivery of CRISPR components remains a critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading non-viral platform for nucleic acid delivery, offering advantages such as low immunogenicity, high payload capacity, and amenability to large-scale manufacturing.^{[1][2]} This document details the application and protocols for a specialized LNP formulation incorporating the cationic lipid dioctadecyl-amidoglycyl-spermine (DOGS) for the effective delivery of CRISPR-Cas9 systems.

The DOGS lipid is a synthetic cationic lipid featuring a spermine headgroup, which provides a high positive charge for efficient complexation with negatively charged nucleic acids like messenger RNA (mRNA) and single-guide RNA (sgRNA).^{[1][3]} The dioctadecyl lipid tails facilitate the formation of stable lipid nanoparticles and their subsequent fusion with endosomal membranes, a crucial step for cytoplasmic delivery.^[4] This application note will guide

researchers through the formulation, characterization, and application of DOGS-based LNPs for CRISPR-Cas9 delivery.

Data Presentation: Formulation and Performance Characteristics

The following tables summarize the key quantitative data for the formulation and performance of DOGS-LNPs encapsulating Cas9 mRNA and sgRNA.

Table 1: DOGS-LNP Formulation Parameters

Component	Molar Ratio (%)	Purpose
DOGS (Dioctadecyl-amidoglycyl-spermine)	50	Cationic lipid for nucleic acid complexation and endosomal escape.
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)	10	Helper lipid that promotes the formation of non-bilayer structures, aiding in endosomal escape.[5]
Cholesterol	38.5	Stabilizes the LNP structure and modulates membrane fluidity.[5]
DMG-PEG2000	1.5	Polyethylene glycol (PEG)-lipid conjugate that provides a hydrophilic shield, increasing circulation time and preventing aggregation.[5]

Table 2: Physicochemical Properties of DOGS-LNPs

Parameter	Value	Method of Measurement
Mean Particle Size (Diameter)	80 - 120 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential	+30 to +45 mV	Laser Doppler Velocimetry
Encapsulation Efficiency (Cas9 mRNA)	> 90%	RiboGreen Assay
Encapsulation Efficiency (sgRNA)	> 95%	RiboGreen Assay

Table 3: In Vitro Gene Editing Efficiency in HEK293T Cells

Target Gene	LNP Concentration (nM)	Editing Efficiency (% INDELs)	Cell Viability (%)
GFP	10	65 ± 5	> 90
GFP	25	82 ± 7	> 85
GFP	50	91 ± 4	> 80

Experimental Protocols

Protocol 1: Formulation of DOGS-LNPs for CRISPR-Cas9 Delivery

This protocol describes the preparation of DOGS-LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing method.

Materials:

- Dioctadecyl-amidoglycyl-spermine (DOGS)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)
- Cas9 mRNA
- sgRNA
- Ethanol (anhydrous)
- Citrate buffer (50 mM, pH 4.0)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr™)

Procedure:

- Prepare Lipid Stock Solution:
 - Dissolve DOGS, DOPE, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratios (50:10:38.5:1.5) to a final total lipid concentration of 20 mg/mL.
- Prepare Nucleic Acid Solution:
 - Dilute Cas9 mRNA and sgRNA in 50 mM citrate buffer (pH 4.0). The final concentration will depend on the desired nucleic acid-to-lipid ratio. A common starting point is a 1:1 weight ratio of Cas9 mRNA to sgRNA.
- Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
 - Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

- Initiate mixing at a total flow rate of 4 mL/min. The rapid mixing of the two solutions leads to the self-assembly of the LNPs.
- Dialysis and Concentration:
 - Collect the resulting LNP suspension.
 - Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette (10 kDa MWCO) to remove ethanol and exchange the buffer.
 - Concentrate the dialyzed LNPs to the desired concentration using a centrifugal filter device if necessary.
- Characterization:
 - Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
 - Determine the encapsulation efficiency of the mRNA and sgRNA using a RiboGreen assay.

Protocol 2: In Vitro Transfection and Gene Editing Analysis

This protocol outlines the procedure for transfecting mammalian cells with DOGS-LNPs and assessing the gene editing efficiency.

Materials:

- HEK293T cells (or other cell line of interest)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- DOGS-LNP-CRISPR formulation
- Genomic DNA extraction kit
- PCR primers flanking the target site

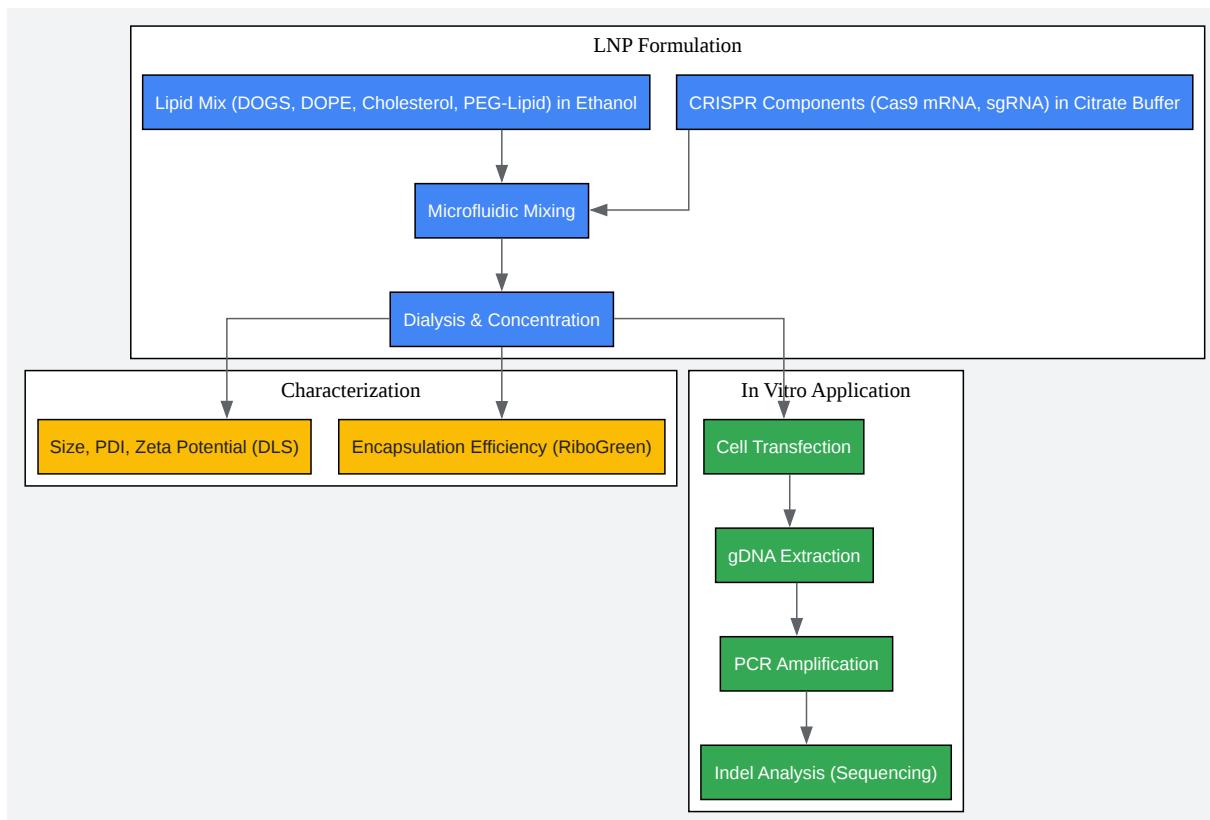
- High-fidelity DNA polymerase
- Sanger sequencing or Next-Generation Sequencing (NGS) service
- TIDE or ICE software for indel analysis

Procedure:

- Cell Seeding:
 - Seed HEK293T cells in a 24-well plate at a density of 5×10^4 cells per well one day prior to transfection to achieve 70-80% confluence on the day of transfection.
- Transfection:
 - On the day of transfection, replace the old media with fresh, pre-warmed complete culture medium.
 - Add the desired concentration of DOGS-LNP-CRISPR formulation to each well. Gently swirl the plate to ensure even distribution.
 - Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
- Genomic DNA Extraction:
 - After incubation, harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's protocol.
- PCR Amplification:
 - Amplify the genomic region surrounding the target site by PCR using high-fidelity DNA polymerase and specific primers.
- Gene Editing Analysis:
 - Purify the PCR products.

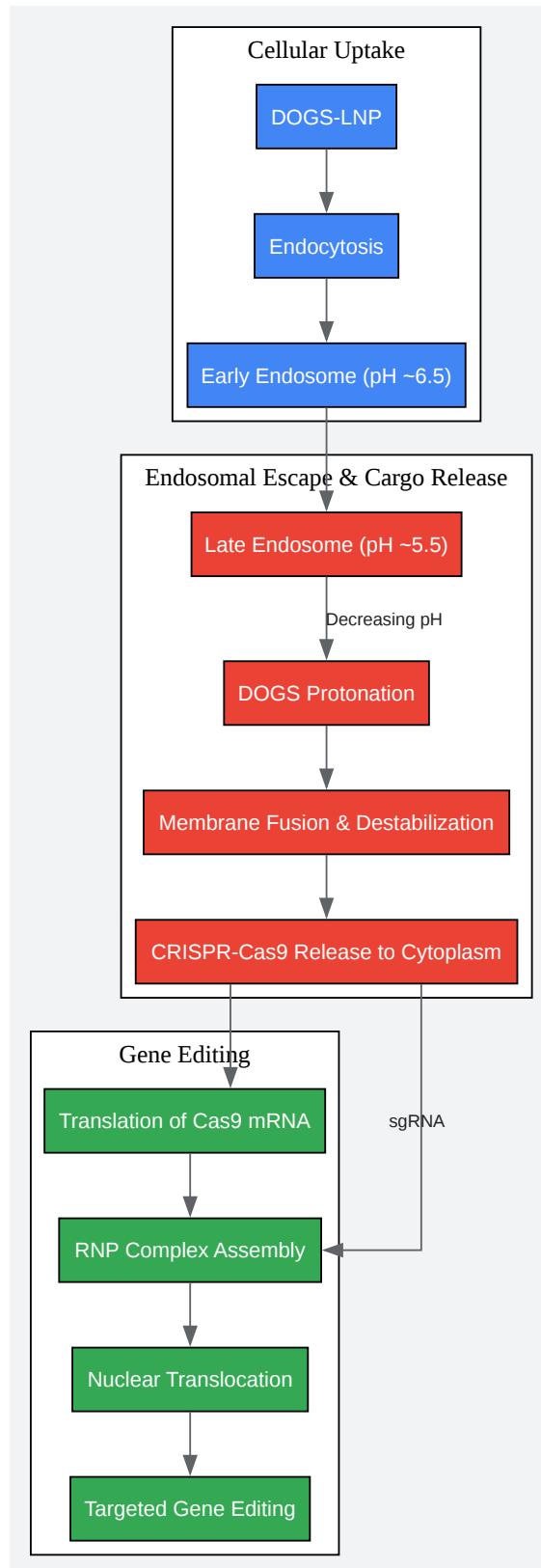
- Analyze the editing efficiency by Sanger sequencing followed by TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) analysis, or by Next-Generation Sequencing for more quantitative results.

Visualizations: Pathways and Workflows



[Click to download full resolution via product page](#)

Caption: Experimental workflow for DOGS-LNP formulation and in vitro testing.



[Click to download full resolution via product page](#)

Caption: Cellular uptake and mechanism of action for DOGS-LNP mediated CRISPR delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Synthesis and in vitro transfection efficiency of spermine-based cationic lipids with different central core structures and lipophilic tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid nanoparticles: The game-changer in CRISPR-Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic niosomes composed of spermine-based cationic lipids mediate high gene transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipophilic Polyamines as Promising Components of Liposomal Gene Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Revolutionizing CRISPR Delivery: Advanced Lipid Nanoparticle Formulations Utilizing Dioctadecyl-amidoglycyl-spermine (DOGS)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12101454#lipid-nanoparticle-formulation-for-crispr-delivery-using-dogs>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com